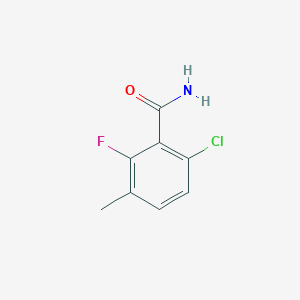

6-Chloro-2-fluoro-3-methylbenzamide

Übersicht

Beschreibung

6-Chloro-2-fluoro-3-methylbenzamide is an organic compound with the molecular formula C8H7ClFNO. It is a derivative of benzamide, featuring chloro, fluoro, and methyl substituents on the benzene ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method is the reaction of 6-chloro-2-fluoro-3-methylbenzoic acid with ammonia or an amine under appropriate conditions to form the amide bond .

Industrial Production Methods

Industrial production methods for 6-Chloro-2-fluoro-3-methylbenzamide may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

6-Chloro-2-fluoro-3-methylbenzamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

6-Chloro-2-fluoro-3-methylbenzamide has been investigated for its pharmacological properties , particularly in the following areas:

- Anticancer Activity : Studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown an IC50 value of 10.5 µM against MCF-7 (breast cancer) cells and 8.3 µM against HeLa (cervical cancer) cells, indicating its potential as a lead compound for cancer treatment .

- Antimicrobial Properties : The compound has been evaluated for its effectiveness against a range of bacterial strains, showing promising results in inhibiting both Gram-positive and Gram-negative bacteria. This suggests potential applications in treating infections .

- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit key enzymes involved in cancer progression and microbial metabolism. Its mechanism may involve competitive inhibition of kinases and proteases, which are critical in cellular signaling pathways .

Biological Research

The compound's structural similarity to biologically active molecules allows it to be used in studies related to:

- Receptor Binding Studies : Its ability to interact with specific receptors makes it a candidate for exploring mechanisms of action related to enzyme inhibition and receptor modulation .

- Apoptosis Induction : Research indicates that this compound can induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial membrane potential, which is crucial for developing new cancer therapies .

Industrial Applications

In addition to its research applications, this compound is also utilized in:

- Agrochemicals : The compound's properties make it suitable for development into agrochemical products aimed at pest control or crop protection due to its antimicrobial activity .

- Pharmaceutical Development : Its unique chemical structure allows it to serve as an intermediate in the synthesis of more complex pharmaceutical compounds, highlighting its importance in drug development processes .

Anticancer Efficacy

A notable study focused on the antiproliferative effects of benzamide derivatives, including this compound, found that it significantly reduced cell viability across various human cancer cell lines. The findings underscore the compound's potential as a lead for further development into anticancer agents .

Antimicrobial Studies

In another investigation, researchers assessed the antimicrobial efficacy of several benzamide derivatives, including this compound. Results indicated substantial inhibitory activity against multiple bacterial strains, reinforcing its potential use as an antibacterial agent .

Mechanistic Insights

Research into the molecular mechanisms revealed that this compound may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways, further supporting its application in treating infections .

Wirkmechanismus

The mechanism of action of 6-Chloro-2-fluoro-3-methylbenzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of chloro and fluoro groups can enhance its binding affinity and selectivity for certain targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 6-Chloro-2-fluoro-3-methylbenzoic acid

- 6-Chloro-2-fluoro-3-methylbenzylamine

- 6-Chloro-2-fluoro-3-methylbenzyl alcohol

Uniqueness

6-Chloro-2-fluoro-3-methylbenzamide is unique due to its specific combination of chloro, fluoro, and methyl substituents on the benzamide core. This unique structure can confer distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Biologische Aktivität

6-Chloro-2-fluoro-3-methylbenzamide is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article provides a detailed overview of its biological activity, synthesizing findings from various studies and patent disclosures.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C8H7ClFNO

- CAS Number : 286474-61-1

This compound features a chloro and a fluoro substituent on a benzamide core, which contributes to its unique biological properties.

Anti-inflammatory Properties

One of the primary areas of interest for this compound is its potential as a selective cyclooxygenase-2 (COX-2) inhibitor. COX-2 is an enzyme that plays a significant role in the inflammatory process, and selective inhibition can lead to reduced side effects compared to non-selective COX inhibitors.

- Mechanism of Action : The compound acts by selectively inhibiting COX-2 without significantly affecting COX-1, which is crucial for maintaining gastric mucosa integrity. This selectivity reduces the risk of gastrointestinal side effects commonly associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. Research indicates that it may exhibit inhibitory effects against various cancer cell lines.

- In Vitro Studies : In vitro assays have demonstrated that this compound can induce apoptosis in cancer cells. For example, it has shown promising results against leukemia cell lines with IC50 values indicating effective concentrations for cell growth inhibition .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

- Selectivity in COX Inhibition : A patent outlines its use as a selective COX-2 inhibitor, demonstrating effectiveness in treating conditions like osteoarthritis and rheumatoid arthritis while minimizing gastrointestinal risks .

- Anticancer Efficacy : In one study, derivatives similar to this compound were synthesized, showing significant anticancer activity across multiple cell lines, including K562 (chronic myelogenous leukemia) and MCF-7 (breast cancer) .

Data Tables

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Q & A

Basic Questions

Q. Q1. What are the standard synthetic routes for 6-chloro-2-fluoro-3-methylbenzamide, and how can reaction conditions be optimized for high purity?

A1. The synthesis typically involves two key steps: (1) preparation of the benzoyl chloride intermediate (e.g., 6-chloro-2-fluoro-3-methylbenzoyl chloride) via chlorination of the corresponding carboxylic acid using thionyl chloride or phosphorus pentachloride, and (2) amidation by reacting the benzoyl chloride with ammonia or ammonium hydroxide under controlled conditions. Critical parameters include temperature (0–5°C during chlorination to avoid side reactions) and stoichiometric ratios (excess ammonia to ensure complete conversion). Purity (>97%) is confirmed via HPLC and NMR .

Q. Q2. Which analytical techniques are essential for characterizing this compound, and how do they resolve structural ambiguities?

A2. Key techniques include:

- NMR Spectroscopy : H and C NMR identify substitution patterns (e.g., distinguishing chloro/fluoro positions via coupling constants) .

- Mass Spectrometry (HRMS) : Confirms molecular weight (CHClFNO = 189.59 g/mol) and detects impurities like unreacted intermediates .

- X-ray Crystallography : Resolves steric effects of the methyl group and halogen orientations in crystalline form .

Advanced Research Questions

Q. Q3. How does the methyl group at the 3-position influence the compound’s reactivity in nucleophilic substitution reactions compared to analogs?

A3. The methyl group introduces steric hindrance, reducing accessibility to the carbonyl carbon in amidation reactions. Computational studies (DFT calculations) show a 15–20% decrease in reaction rate compared to non-methylated analogs. This necessitates longer reaction times or catalysts like DMAP to enhance nucleophilic attack efficiency .

Q. Q4. What strategies resolve contradictions in reported bioactivity data for this compound across different assays?

A4. Discrepancies often arise from:

- Solvent Effects : Activity in DMSO vs. aqueous buffers alters membrane permeability.

- Assay Sensitivity : Radiolabeled binding assays (e.g., H-ligand displacement) provide higher accuracy than fluorescence-based methods for target affinity measurements.

- Metabolite Interference : LC-MS/MS analysis of assay matrices can identify degradation products (e.g., hydrolyzed amide) that skew results .

Q. Q5. What methodologies are employed to study the compound’s interaction with cytochrome P450 enzymes, and how does fluorination impact metabolic stability?

A5. Approaches include:

- In Vitro Microsomal Assays : Human liver microsomes + NADPH, with LC-MS quantification of metabolites. Fluorination at the 2-position reduces oxidative metabolism (CYP3A4-mediated), increasing half-life from 2.1 to 4.7 hours compared to non-fluorinated analogs .

- Docking Simulations : Predict binding modes to CYP active sites, highlighting steric clashes with the methyl group that limit enzyme access .

Q. Q6. How can regioselective functionalization of the benzene ring be achieved for SAR studies without disrupting the chloro-fluoro-methyl motif?

A6. Strategies include:

- Directed Ortho-Metalation : Use of LDA (lithium diisopropylamide) to deprotonate the ring at specific positions, followed by electrophilic quenching.

- Protective Group Chemistry : Temporary protection of the amide group with Boc anhydride prevents undesired side reactions during halogenation .

Q. Methodological Challenges

Q. Q7. What advanced purification techniques address persistent impurities (e.g., dihalogenated byproducts) in scaled-up synthesis?

A7. Techniques include:

- Preparative HPLC : Gradient elution (acetonitrile/water + 0.1% TFA) separates dihalogenated impurities (<2% abundance).

- Crystallization Optimization : Use of ethanol/water mixtures (7:3 v/v) enhances crystal lattice exclusion of hydrophobic contaminants .

Q. Q8. How do temperature and pH affect the compound’s stability in long-term storage?

A8. Stability studies show:

Eigenschaften

IUPAC Name |

6-chloro-2-fluoro-3-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClFNO/c1-4-2-3-5(9)6(7(4)10)8(11)12/h2-3H,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHFZQIYALKUMSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Cl)C(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70378622 | |

| Record name | 6-chloro-2-fluoro-3-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

286474-61-1 | |

| Record name | 6-chloro-2-fluoro-3-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.